thiolan-3-ylhydrazine dihydrochloride
Overview
Description
Thiolan-3-ylhydrazine dihydrochloride is a chemical compound with the molecular formula C4H11Cl2N2S. It is a hydrazine derivative that contains a thiolane ring, making it a unique structure in the realm of organic chemistry. This compound is often used in pharmaceutical testing and research due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiolan-3-ylhydrazine dihydrochloride typically involves the reaction of thiolane with hydrazine in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained. The process can be summarized as follows:
Thiolane Reaction: Thiolane is reacted with hydrazine under controlled conditions.
Hydrochloric Acid Addition: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt.
Purification: The product is purified through crystallization or other suitable methods to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Thiolan-3-ylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Thiolan-3-ylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical testing.
Mechanism of Action
The mechanism of action of thiolan-3-ylhydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and proteins, altering their function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Similar Compounds
Thiolan-2-ylhydrazine: Similar structure but with the hydrazine group attached at a different position.
Thiolan-4-ylhydrazine: Another isomer with the hydrazine group at the fourth position.
Pyrrolopyrazine Derivatives: Compounds with similar nitrogen-containing heterocyclic structures.
Uniqueness
Thiolan-3-ylhydrazine dihydrochloride is unique due to its specific ring structure and the position of the hydrazine group
Properties
IUPAC Name |
thiolan-3-ylhydrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S.2ClH/c5-6-4-1-2-7-3-4;;/h4,6H,1-3,5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSHWGJKUXXKID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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